molecular formula C10H10N2O2 B3043367 1-(4-methoxy-1H-indazol-1-yl)ethanone CAS No. 850363-63-2

1-(4-methoxy-1H-indazol-1-yl)ethanone

Cat. No.: B3043367
CAS No.: 850363-63-2
M. Wt: 190.2 g/mol
InChI Key: PNSLDFVKXAEEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-1H-indazol-1-yl)ethanone is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a methoxy group attached to the fourth position of the indazole ring, which is further connected to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones. The reaction typically requires acidic or basic conditions and may involve catalysts such as Lewis acids or transition metals .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-(4-Hydroxy-1H-indazol-1-yl)ethanone
  • 1-(4-Chloro-1H-indazol-1-yl)ethanone
  • 1-(4-Methyl-1H-indazol-1-yl)ethanone

Comparison: 1-(4-Methoxy-1H-indazol-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its analogs, the methoxy derivative may exhibit different pharmacokinetic properties and potency in biological assays.

Properties

IUPAC Name

1-(4-methoxyindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(13)12-9-4-3-5-10(14-2)8(9)6-11-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSLDFVKXAEEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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